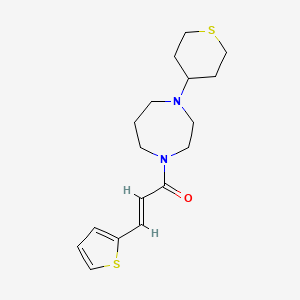
(E)-1-(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-1-(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H24N2OS2 and its molecular weight is 336.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-1-(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and related case studies.
Chemical Structure
The chemical structure of the compound includes:
- A diazepane ring which is known for its psychoactive and anxiolytic properties.
- A thiophene moiety that often contributes to biological activity through interactions with various biological targets.
- A tetrahydrothiopyran group which may enhance lipophilicity and cellular permeability.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that derivatives of thiopyran and diazepine structures exhibit notable antimicrobial properties. For instance, several oxazolidinone derivatives synthesized from tetrahydrothiopyran showed enhanced activity against pathogens such as Haemophilus influenzae and Moraxella catarrhalis . This suggests that similar compounds may possess antimicrobial effects.
2. Antineoplastic Potential
The compound's structure aligns with features commonly found in anticancer agents. In silico studies have predicted that compounds with structural similarities can exhibit antineoplastic activity. A combinatorial library study highlighted the potential of thiopyrimidine derivatives for developing non-toxic compounds with significant anticancer properties .
3. Neuropharmacological Effects
Given the presence of the diazepane ring, it is plausible that this compound may exhibit neuropharmacological effects. Diazepines are well-documented for their anxiolytic and sedative properties. Studies have shown that modifications in the diazepine structure can significantly alter their binding affinity to GABA receptors, thus affecting their pharmacological profile .
The mechanisms through which this compound exerts its biological effects may include:
1. Modulation of Neurotransmitter Systems
Compounds containing diazepine structures typically interact with GABA_A receptors, enhancing inhibitory neurotransmission which could lead to anxiolytic effects.
2. Inhibition of Enzymatic Pathways
The thiophene and thiopyran components may interact with various enzymes involved in metabolic pathways, potentially leading to altered drug metabolism or enhanced bioavailability.
Case Studies and Research Findings
Eigenschaften
IUPAC Name |
(E)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2OS2/c20-17(5-4-16-3-1-12-22-16)19-9-2-8-18(10-11-19)15-6-13-21-14-7-15/h1,3-5,12,15H,2,6-11,13-14H2/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGULEVFVBUBFGD-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C=CC2=CC=CS2)C3CCSCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN(C1)C(=O)/C=C/C2=CC=CS2)C3CCSCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














